molecular formula C9H7IN2O B1312628 4-Iodo-1-acetyl-7-azaindole CAS No. 443729-67-7

4-Iodo-1-acetyl-7-azaindole

Cat. No. B1312628
Key on ui cas rn: 443729-67-7
M. Wt: 286.07 g/mol
InChI Key: SDDUGTXURCFAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08247430B2

Procedure details

To a suspension of 4-chloro-1H-pyrrolo[2,3-b]pyridine (3.80 g, step B) and NaI (19.15 g) in CH3CN (40 mL) was added acetyl chloride (5.0 mL) slowly. The mixture was heated to reflux for overnight. After cooled to RT, 40 mL of 10% Na2CO3 and 40 mL of 10% NaHSO3 were added. After stirring for 15 min, the mixture was extracted with EtOAc 4 times. The combined organic phases were washed with brine, dried over MgSO4 and concentrated to give a brown residue as the crude compound, which was purified by chromatography through silica gel (220 g, 5 to 15% EtOAc/hexanes to afford 1-(4-iodo-pyrrolo[2,3-b]pyridin-1-yl)-ethanone as white solid.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
19.15 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[Na+].[I-:12].[C:13](Cl)(=[O:15])[CH3:14].C([O-])([O-])=O.[Na+].[Na+].OS([O-])=O.[Na+]>CC#N>[I:12][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([C:13](=[O:15])[CH3:14])[CH:9]=[CH:10][C:3]=12 |f:1.2,4.5.6,7.8|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2
Name
Quantity
19.15 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc 4 times
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown residue as the crude compound, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography through silica gel (220 g, 5 to 15% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC1=C2C(=NC=C1)N(C=C2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.